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Fluticasone-d3 17beta-Carboxylic Acid

Cat. No.: B15142320
M. Wt: 399.4 g/mol
InChI Key: QSVBUQTYFQFEHC-APLLRPFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone-d3 17beta-Carboxylic Acid is a synthetic steroid and a deuterated analog of Fluticasone (B1203827) 17beta-Carboxylic Acid. Its significance in the scientific community is tied to its utility as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies involving the parent drug, fluticasone.

The systematic IUPAC name for this compound is (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid. nih.gov The "-d3" in its common name signifies that three hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.

The isotopic labeling is specific to the methyl group at the 16-alpha position of the steroid structure. This strategic placement is crucial as it ensures the labeled compound is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by mass spectrometry.

Chemical Identity of this compound

Identifier Value
IUPAC Name (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid nih.gov
Molecular Formula C₂₁H₂₃D₃F₂O₅ pharmaffiliates.com
Molecular Weight 399.44 g/mol pharmaffiliates.com

Fluticasone propionate (B1217596), a widely used synthetic corticosteroid, undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the hydrolysis of the S-fluoromethyl carbothioate group, leading to the formation of an inactive 17β-carboxylic acid derivative, Fluticasone 17beta-Carboxylic Acid. researchgate.net This metabolite has negligible glucocorticoid receptor activity.

This compound is the deuterated form of this major, inactive metabolite. pharmaffiliates.com Its significance lies in its ability to accurately mimic the behavior of the naturally occurring metabolite during analytical procedures, making it an ideal internal standard for quantifying the levels of Fluticasone 17beta-Carboxylic Acid in biological samples.

The primary role of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. clearsynth.com This is particularly important in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for its high sensitivity and specificity. texilajournal.com

In a typical research application, a known quantity of this compound is added to a biological sample (such as human plasma) at the beginning of the sample preparation process. nih.gov Because the deuterated standard is chemically and physically almost identical to the non-labeled analyte, it experiences the same variations during extraction, handling, and injection into the analytical instrument. scispace.com

A highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous measurement of fluticasone propionate and its metabolite, Fluticasone 17beta-Carboxylic Acid, in human plasma. nih.gov In this method, this compound (FP 17β-CA-d3) serves as the internal standard for the unlabeled metabolite (FP 17β-CA). nih.gov The mass spectrometer detects both the analyte and the internal standard, and the ratio of their signals is used to calculate the precise concentration of the analyte, correcting for any sample loss or instrument variability. nih.gov This approach ensures high accuracy and precision, which is essential for pharmacokinetic studies. clearsynth.comtexilajournal.com

Comparison of Labeled and Unlabeled Fluticasone Metabolite

Property Fluticasone 17beta-Carboxylic Acid This compound
Molecular Formula C₂₁H₂₆F₂O₅ caymanchem.com C₂₁H₂₃D₃F₂O₅ pharmaffiliates.com
Molecular Weight 396.4 g/mol caymanchem.com 399.44 g/mol pharmaffiliates.com
CAS Number 28416-82-2 caymanchem.com Not Available

| Primary Use | Analyte in metabolic studies | Internal standard in bioanalytical assays nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26F2O5 B15142320 Fluticasone-d3 17beta-Carboxylic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26F2O5

Molecular Weight

399.4 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1/i1D3

InChI Key

QSVBUQTYFQFEHC-APLLRPFPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F

Origin of Product

United States

Synthetic Strategies and Chemical Characterization for Research Purity

Deuterium (B1214612) Incorporation Methodologies for Fluticasone-d3 17β-Carboxylic Acid

The introduction of deuterium atoms into the molecule creates an isotopically labeled version essential for sensitive analytical methods. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium.

For Fluticasone-d3 17β-Carboxylic Acid, the deuterium labeling is typically targeted to a specific methyl group to ensure consistency and a stable isotopic signature. The most probable location for this labeling is the methyl group at the C16 position, given its relative stability and the availability of synthetic methods for regioselective deuteration.

While direct deuteration of a complex molecule can be challenging, modern synthetic methods offer several strategies:

Ultrasound-Assisted Deuteration: Recent studies have shown that ultrasound-assisted microcontinuous processes can facilitate the selective deuteration of steroid hormones. This method allows for high deuterium incorporation under mild conditions, which is compatible with complex functional groups present on the steroid skeleton. nih.gov

Photochemical Deuteration: Photoredox catalysis using D₂O as the deuterium source provides a mild and efficient method for deuterating C-H bonds adjacent to heteroatoms. This technique can be applied in the late-stage functionalization of complex molecules. nih.govrsc.org

Synthesis from Deuterated Precursors: A more traditional and controlled method involves synthesizing the steroid from starting materials that are already isotopically labeled. This ensures the precise location and number of deuterium atoms in the final product. google.com

The choice of method depends on the desired efficiency, cost, and the specific location for deuteration. For a research-grade compound, synthesis from a deuterated precursor often provides the highest level of control and isotopic purity.

After the synthesis of the deuterated compound, it is crucial to verify the isotopic purity and confirm the location of the deuterium atoms. Several analytical techniques are employed for this characterization. rsc.orgresearchgate.netrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio, the relative abundance of the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species can be quantified. rsc.org Tandem mass spectrometry (MS/MS) can further help in localizing the deuterium atoms by analyzing the fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful techniques for confirming the structural integrity of the molecule and the precise position of the deuterium labels. rsc.org The absence of a signal in the ¹H NMR spectrum at the expected chemical shift for the methyl protons, coupled with the appearance of a signal in the ²H NMR spectrum, provides definitive evidence of successful deuteration at that site.

The combination of these methods allows for a comprehensive evaluation of the final product, ensuring it meets the high standards required for its intended research use.

TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HR-MS)Determines isotopic enrichment and relative abundance of isotopologues (d0, d1, d2, d3).High sensitivity, low sample consumption, provides accurate mass measurements. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the precise location of deuterium atoms and the overall molecular structure.Provides detailed structural information and helps assess structural integrity. rsc.org

Chromatographic Purification Techniques for Research-Grade Fluticasone-d3 17β-Carboxylic Acid

To achieve the high purity required for research applications, particularly for use as an analytical standard, Fluticasone-d3 17β-Carboxylic Acid must undergo rigorous purification. Chromatographic methods are indispensable for separating the target compound from any unreacted starting materials, byproducts, and partially deuterated impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a widely used technique for the purification of pharmaceutical compounds. nih.gov A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile, methanol (B129727), and an aqueous buffer. asianpubs.orgresearchgate.net The conditions are optimized to achieve baseline separation of the desired deuterated compound from closely related impurities. The purity of the collected fractions is then verified using analytical HPLC. nih.gov

Ultra-Fast Preparative and Purification Liquid Chromatography (UFPLC): This advanced technique allows for the rapid recovery of highly purified target compounds from complex mixtures. shimadzu.com It is particularly useful for isolating degradation impurities or byproducts from the main compound, ensuring a final product with very high purity.

Spectroscopic Confirmation of Deuterated Structure and Purity for Reference Standards

The confirmation of the molecular structure and isotopic purity of Fluticasone-d3 17β-Carboxylic Acid is a multi-step process that relies on the synergistic application of advanced analytical techniques. These methods provide unambiguous evidence of the compound's identity and quality, which are prerequisites for its use as a reliable reference standard in quantitative analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For isotopically labeled molecules such as Fluticasone-d3 17β-Carboxylic Acid, NMR is uniquely capable of confirming the exact position of the deuterium atoms.

¹H (Proton) NMR is used to map the hydrogen atoms within the molecule. In the case of Fluticasone-d3 17β-Carboxylic Acid, the deuteration is typically on the methyl group of the 17-propionate side chain, which is cleaved to form the carboxylic acid. The SMILES string representation, [H][C@@]1([C@@]23[H])CC@HC4=CC(C=C[C@]4(C)[C@@]1(F)C@@HC[C@@]2(C@@(C(O)=O)C@H([2H])[2H])C3)C)=O, indicates this specific labeling. lgcstandards.com The absence of a proton signal corresponding to this methyl group in the ¹H NMR spectrum, which would be present in the unlabeled analogue, provides strong evidence for successful deuteration at the intended site.

²H (Deuterium) NMR can be used to directly observe the deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift corresponding to the methyl group would definitively confirm the location of the deuterium labels. Furthermore, the integration of this signal can provide a quantitative measure of the deuterium incorporation.

The following table illustrates the expected ¹H NMR spectral data for Fluticasone-d3 17β-Carboxylic Acid, highlighting the key signals that confirm its structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25d1HH-1
6.32d1HH-2
6.28s1HH-4
5.45d1HH-11
............
1.55s3HCH₃-18
1.15d3HCH₃-16α
Signal Absent--d₃-methyl group

Note: This table is illustrative of expected data. Actual chemical shifts may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Deuterium Content

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For Fluticasone-d3 17β-Carboxylic Acid, HRMS is employed to verify the correct molecular formula (C₂₁H₂₃D₃F₂O₅) and to assess the isotopic purity of the standard. lgcstandards.compharmaffiliates.com

The high resolving power of HRMS allows for the differentiation between the masses of the deuterated compound and any residual unlabeled compound or molecules with incomplete deuteration. The theoretical exact mass of the [M+H]⁺ ion of Fluticasone-d3 17β-Carboxylic Acid is calculated and compared to the experimentally measured value. A close correlation between these values, typically within a few parts per million (ppm), confirms the elemental composition.

The isotopic distribution pattern observed in the mass spectrum is also a critical indicator of deuterium content. The relative intensities of the ions corresponding to the d₀, d₁, d₂, and d₃ species can be used to calculate the percentage of isotopic enrichment. For a high-quality reference standard, the d₃ species should be the most abundant by a significant margin.

The table below summarizes the expected HRMS data for Fluticasone-d3 17β-Carboxylic Acid.

IonTheoretical m/zMeasured m/zMass Error (ppm)Isotopic Abundance
[M+H]⁺ (d₃)400.1932400.1930-0.5>98%
[M+H]⁺ (d₂)399.1869--<2%
[M+H]⁺ (d₁)398.1807--<0.5%
[M+H]⁺ (d₀)397.1744--<0.1%

Note: This table presents expected values for a high-purity standard. The measured m/z and isotopic abundances are subject to instrumental variation.

Advanced Bioanalytical Method Development and Validation Utilizing Fluticasone D3 17beta Carboxylic Acid

Role of Fluticasone-d3 17beta-Carboxylic Acid as an Internal Standard in Quantitative Bioanalysis

This compound is the labeled major metabolite of Fluticasone (B1203827) and is utilized as an internal standard in bioanalytical methods. nih.govpharmaffiliates.com An ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest. The use of a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard in quantitative mass spectrometry. oup.com This is because it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis.

Isotope Dilution Mass Spectrometry Principles for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. imreblank.ch The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (Fluticasone 17beta-Carboxylic Acid). uni-muenchen.de The SIL-IS acts as a chemical and physical mimic of the analyte. imreblank.ch

The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the SIL-IS. nih.gov Because the analyte and the internal standard are chemically identical, they behave almost identically during extraction, chromatography, and ionization. This co-behavior effectively cancels out systematic errors that might occur during sample processing, leading to highly reliable and reproducible results. For instance, in a UPLC-MS/MS method for Fluticasone 17beta-Carboxylic Acid, the use of its deuterated internal standard resulted in intra-batch and inter-batch accuracy and precision values ranging from 95.5-103.4% and 0.74-5.06%, respectively. nih.gov

Key Principles of Isotope Dilution Mass Spectrometry:

Addition of a Known Quantity of IS: A precise amount of the isotopically labeled internal standard is added to the sample.

Homogenization: The internal standard is thoroughly mixed with the sample to ensure equilibrium with the analyte.

Mass Spectrometric Analysis: The sample is analyzed by mass spectrometry to measure the intensity ratio of the analyte to the internal standard.

Concentration Calculation: The concentration of the analyte is calculated based on this ratio and the known concentration of the internal standard.

Mitigation of Matrix Effects via Deuterated Internal Standards

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com These effects can be highly variable and difficult to predict.

The use of a deuterated internal standard like this compound is a primary strategy to mitigate these effects. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. oup.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized.

However, it is important to note that the ability of a deuterated internal standard to perfectly compensate for matrix effects depends on its co-elution with the unlabeled compound. A slight difference in retention time, sometimes observed due to the deuterium (B1214612) isotope effect, can lead to differential matrix effects if the elution occurs in a region of rapidly changing ion suppression. nih.govmyadlm.org Despite this, the use of SIL internal standards remains the most effective and widely accepted approach for correcting matrix effects in quantitative LC-MS/MS assays. chromatographyonline.commyadlm.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Fluticasone 17beta-Carboxylic Acid Quantification

LC-MS/MS has become the predominant analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method for Fluticasone 17beta-Carboxylic Acid involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Tandem Mass Spectrometry (MS/MS) Detection Modes

In the quantitative analysis of Fluticasone-d3 17β-Carboxylic Acid, tandem mass spectrometry (MS/MS) stands as the definitive detection technique due to its exceptional sensitivity and selectivity. This method allows for the precise measurement of the analyte at very low concentrations, typically at the sub-picogram per milliliter level, which is essential for pharmacokinetic studies. nih.gov The MS/MS instrument, usually a triple quadrupole mass spectrometer, is operated in a targeted fashion to isolate the specific molecule of interest from a complex biological matrix. nih.gov

Multiple Reaction Monitoring (MRM) Transition Selection

Multiple Reaction Monitoring (MRM) is a highly specific mode of MS/MS analysis crucial for quantification. In this mode, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated molecular ion, known as the precursor ion. This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, characteristic fragment ion, known as the product ion. This precursor → product ion pair is called a "transition."

For Fluticasone-d3 17β-Carboxylic Acid, which serves as a deuterated internal standard, a specific MRM transition is monitored to distinguish it from the endogenous, non-labeled metabolite. Research has established the protonated precursor → product ion transition for Fluticasone-d3 17β-Carboxylic Acid as m/z 456.3 → 293.2. nih.gov This specific transition ensures that the signal is unique to the internal standard, providing a reliable basis for the quantification of its non-deuterated counterpart, Fluticasone 17β-Carboxylic Acid, which has a transition of m/z 453.3 → 293.2. nih.gov The selection of these intense and stable transitions is fundamental to achieving a highly selective, sensitive, and reproducible bioanalytical method. sciex.com

Table 1: MRM Transitions for Fluticasone 17β-Carboxylic Acid and its Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z)
Fluticasone-d3 17β-Carboxylic Acid 456.3 293.2

This table summarizes the specific mass-to-charge ratios for precursor and product ions used to quantify Fluticasone 17β-Carboxylic Acid and its stable isotope-labeled internal standard, Fluticasone-d3 17β-Carboxylic Acid, in tandem mass spectrometry. Data sourced from a study on the simultaneous analysis of fluticasone propionate (B1217596) and its metabolite. nih.gov

Sample Preparation Techniques for Biological Matrices

The analysis of Fluticasone-d3 17β-Carboxylic Acid in biological samples such as human plasma necessitates a robust sample preparation step. nih.gov Biological matrices are complex, containing proteins, lipids, and other endogenous components that can interfere with analysis and damage analytical instrumentation. actapharmsci.comamazonaws.com The primary goals of sample preparation are to remove these interferences, concentrate the analyte, and present it in a solvent compatible with the analytical column. researchgate.net

Solid Phase Extraction (SPE) Protocols for Enrichment and Cleanup

Solid Phase Extraction (SPE) is a highly effective and widely used technique for extracting Fluticasone-d3 17β-Carboxylic Acid from plasma. nih.govresearchgate.net This method offers significant advantages over other techniques by providing cleaner extracts, reducing matrix effects, and improving assay reproducibility. researchgate.net

A typical SPE protocol involves four main steps: sigmaaldrich.com

Conditioning: The sorbent bed is treated with a solvent like methanol (B129727) to activate the functional groups. sigmaaldrich.com

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix to prepare it for sample loading. sigmaaldrich.com

Loading: The pre-treated biological sample is passed through the sorbent bed, where the analyte and internal standard are retained.

Washing: The sorbent is washed to remove co-extracted interferences while the analyte of interest remains bound. sigmaaldrich.com

Elution: A different solvent is used to disrupt the sorbent-analyte interaction and elute the purified analyte for analysis. sigmaaldrich.com

In a specific application for Fluticasone 17β-Carboxylic Acid and its deuterated standard, analytes were extracted from 500 μL plasma samples using Oasis MAX cartridges, which are a type of polymeric reversed-phase sorbent with a hydrophilic-lipophilic balance. nih.govresearchgate.net Another approach utilized Oasis® HLB µElution SPE plates, which allowed for sample concentration without a solvent evaporation step. amazonaws.com

Protein Precipitation and Liquid-Liquid Extraction (LLE) Approaches

While SPE is often preferred, alternative techniques such as Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) have also been evaluated for the extraction of related compounds. sciex.com

Protein Precipitation (PPT): This is a simpler and faster method where an organic solvent (e.g., methanol) is added to the plasma sample to denature and precipitate proteins. actapharmsci.com While efficient at removing the bulk of proteins and having high recovery rates, the resulting supernatant may still contain other interferences like phospholipids, which can cause ion suppression in the MS source. actapharmsci.comamazonaws.com

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. actapharmsci.com LLE can yield very clean extracts but is often more labor-intensive, time-consuming, and requires larger volumes of organic solvents compared to SPE. actapharmsci.comresearchgate.net

The selection of an appropriate sample preparation method is a balance between the required cleanliness of the extract, sample throughput, and the desired sensitivity of the assay. researchgate.net

Method Validation Parameters for Quantitative Research Applications

For a bioanalytical method to be used in quantitative research, it must undergo rigorous validation to ensure its reliability and reproducibility. According to regulatory guidelines, a fully validated method is required for studies that support regulatory decisions. fda.gov The validation process assesses several key parameters.

A highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry method developed for the simultaneous determination of fluticasone propionate and its metabolite, Fluticasone 17β-Carboxylic Acid (using Fluticasone-d3 17β-Carboxylic Acid as an internal standard), demonstrated excellent performance across these validation parameters. nih.gov

Key validation parameters include:

Linearity: The method showed excellent linearity over a concentration range of 0.5-100 pg/mL, with a correlation coefficient (r²) of ≥0.9992. nih.gov

Accuracy and Precision: The intra-batch and inter-batch accuracy was found to be between 95.5% and 103.4%, while the precision was between 0.74% and 5.06% across all quality control levels. nih.gov

Sensitivity: The lower limit of quantitation (LLOQ) was established at 0.5 pg/mL, demonstrating the method's high sensitivity. nih.gov

Recovery: The mean assay recovery for the non-deuterated metabolite, Fluticasone 17β-Carboxylic Acid, was 93.5%. nih.gov

Specificity and Selectivity: The use of specific MRM transitions ensures high selectivity, minimizing the likelihood of interference from other components in the matrix. nih.govfda.gov

Table 2: Summary of Bioanalytical Method Validation Parameters

Validation Parameter Result
Linearity Range 0.5–100 pg/mL
Correlation Coefficient (r²) ≥0.9992
Intra- & Inter-batch Accuracy 95.5–103.4%
Intra- & Inter-batch Precision (%CV) 0.74–5.06%
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL

This table presents the key validation results for a UPLC-MS/MS method used to quantify Fluticasone 17β-Carboxylic Acid, with Fluticasone-d3 17β-Carboxylic Acid as the internal standard. The data demonstrates the method's high degree of accuracy, precision, and sensitivity. Data sourced from Shrivastav et al., 2017. nih.gov

Table 3: Compound Reference List

Compound Name
This compound
Fluticasone 17β-Carboxylic Acid
Fluticasone Propionate
Fluticasone Propionate-d3
Methanol
Acetonitrile
Ammonium trifluoroacetate
Difluoroacetic acid
3,3,3-trifluoropropionic acid
Trifluoroacetic acid
Acetic acid
Formic acid
Budesonide
Zinc sulphate

Linearity and Calibration Curve Establishment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In a validated LC-MS/MS method for the simultaneous determination of fluticasone propionate and its major metabolite, fluticasone propionate-17beta-carboxylic acid (FP 17β-CA) in human plasma, this compound was used as an internal standard. The calibration curves for both analytes were established over a specific concentration range. nih.gov

The relationship between the analyte concentration and the instrument response is typically evaluated by fitting a linear regression model to the data. A key parameter for assessing linearity is the coefficient of determination (r²), which should ideally be close to 1. For the aforementioned method, the calibration curves consistently demonstrated excellent linearity, with a correlation coefficient (r²) of ≥ 0.9992 for both analytes. nih.gov

Table 1: Representative Calibration Curve Parameters

Analyte Concentration Range (pg/mL) Regression Model Correlation Coefficient (r²)

Lower Limits of Quantification (LLOQ) and Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.

In the context of the highly sensitive UPLC-MS/MS method, the LLOQ was established at a sub-picogram per milliliter level, which is crucial for pharmacokinetic studies where analyte concentrations can be very low. The LLOQ for both fluticasone propionate and FP 17β-CA in human plasma was determined to be 0.5 pg/mL. nih.gov At this concentration, the assay demonstrated acceptable precision and accuracy.

Table 2: LLOQ and LOD Values

Parameter Value (pg/mL)
Lower Limit of Quantification (LLOQ) 0.5

Assay Precision and Accuracy Assessments (Inter- and Intra-batch)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the mean test results obtained by the method to the true value. Both are critical for ensuring the reliability of bioanalytical data and are assessed at multiple quality control (QC) concentrations, typically LLOQ, low, medium, and high QC levels.

The precision is expressed as the percent coefficient of variation (%CV), while accuracy is expressed as the percent deviation from the nominal concentration. The intra-batch (within a single analytical run) and inter-batch (across different analytical runs) precision and accuracy for the method utilizing this compound were found to be well within the accepted regulatory limits. The intra-batch and inter-batch accuracy varied from 95.5% to 103.4%, and the precision ranged from 0.74% to 5.06% across the quality control samples for both analytes. nih.gov

Table 3: Inter- and Intra-batch Precision and Accuracy Summary

Parameter Specification Result
Intra-batch Precision (%CV) ≤ 15% (≤ 20% for LLOQ) 0.74 - 5.06
Inter-batch Precision (%CV) ≤ 15% (≤ 20% for LLOQ) 0.74 - 5.06
Intra-batch Accuracy (%) 85 - 115% (80 - 120% for LLOQ) 95.5 - 103.4

| Inter-batch Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 95.5 - 103.4 |

Recovery Efficiency from Biological Samples

The recovery of an analyte in an analytical procedure refers to the extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. A consistent and reproducible recovery is essential for the accuracy of the assay.

In the described method, the analytes and their deuterated internal standards, including this compound, were extracted from 500 µL human plasma samples using solid-phase extraction (SPE). nih.gov The mean assay recovery for FP 17β-CA was 93.5%, indicating a high and consistent extraction efficiency from the biological matrix. nih.gov

Table 4: Mean Assay Recovery

Analyte Mean Recovery (%)
Fluticasone Propionate 84.2

Selectivity and Specificity Considerations

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

For LC-MS/MS methods, selectivity is primarily achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. In the method for fluticasone propionate and its metabolite, the protonated precursor → product ion transitions for FP 17β-CA (m/z 453.3 → 293.2) and its deuterated internal standard, FP 17β-CA-d3 (m/z 456.3 → 293.2), were monitored. nih.gov This specific monitoring ensures that interfering substances are unlikely to produce a signal at the same retention time and with the same mass transition, thus ensuring the selectivity and specificity of the assay.

Analyte Stability in Research Samples (e.g., Freeze-Thaw, Short-Term, Post-Preparative)

The stability of the analyte in the biological matrix under different storage and handling conditions is a critical aspect of method validation. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability evaluations typically include freeze-thaw stability, short-term (bench-top) stability, and post-preparative (autosampler) stability.

A bioanalytical assay developed for the determination of fluticasone and Fluticasone 17β-Carboxylic Acid Propionate in human plasma by LC-MS/MS demonstrated the stability of the analytes under various conditions. nih.gov

Table 5: Summary of Stability Results

Stability Test Condition Duration
Bench Top Stability Room Temperature 6 hours
Processed Sample Stability 4°C 54 hours
Reinjection Stability 4°C 115 hours

| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles |

These findings confirm that the analytes are stable during the typical handling and storage procedures encountered in a bioanalytical laboratory, ensuring the integrity of the study samples. nih.gov

In Vitro Metabolic Research Applications of Fluticasone 17beta Carboxylic Acid

Enzymatic Biotransformation Pathways Leading to Fluticasone (B1203827) 17β-Carboxylic Acid Formation

The conversion of fluticasone propionate (B1217596) to its inactive carboxylic acid derivative is a rapid and extensive metabolic process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies using human liver preparations have been instrumental in elucidating the specific enzymes and mechanisms involved.

Research has firmly established that the formation of Fluticasone 17β-Carboxylic Acid from its parent compound, fluticasone propionate, is almost exclusively catalyzed by CYP3A enzymes. nih.govresearchgate.net Studies using a panel of cDNA-expressed human P450 enzymes have demonstrated that at pharmacologically relevant concentrations (≤1 µM), the biotransformation is mediated by P450s 3A4, 3A5, and 3A7. nih.govresearchgate.net

Among these, CYP3A4 is considered the most efficient and primary catalyst for this metabolic reaction in the human liver. drugbank.comnih.gov The rate of metabolite formation shows a significant correlation (r > 0.95) with CYP3A4/5 activities in panels of human liver microsomes. nih.govresearchgate.net While CYP3A5 and CYP3A7 also contribute to the metabolism, CYP3A4 is the most efficient at metabolizing fluticasone propionate. nih.govutah.edu The contribution of CYP3A5 is particularly relevant for metabolism in the lungs, where it is a predominant P450 enzyme. drugbank.comnih.gov

The kinetics of Fluticasone 17β-Carboxylic Acid formation have been characterized in human liver microsomes. At substrate concentrations of fluticasone propionate up to 10 µM, the reaction follows the kinetics of a single enzyme, with an apparent Michaelis-Menten constant (Kₘ) of approximately 5 µM. nih.govresearchgate.net

Studies with recombinant CYP3A enzymes have allowed for the determination of intrinsic clearance values (Vₘₐₓ/Kₘ) for each isoform. The in vitro intrinsic clearance was found to be comparable for all three contributing enzymes—CYP3A4, CYP3A5, and CYP3A7—suggesting that at therapeutic concentrations, all three play a role in the biotransformation of fluticasone propionate. nih.govresearchgate.net Despite structural similarities among various glucocorticoids, there is significant variability in their rates of elimination by different CYP3A enzymes. nih.gov Fluticasone propionate is noted for having the shortest half-life and being the most rapidly metabolized of the glucocorticoids tested with all three enzymes. nih.gov

Table 1: Enzyme Kinetic Parameters for Fluticasone 17β-Carboxylic Acid Formation
Enzyme SystemParameterValueReference
Human Liver MicrosomesKₘ (app)~5 µM researchgate.net, nih.gov
Recombinant CYP3A4Intrinsic Clearance (Vₘₐₓ/Kₘ)Comparable to CYP3A5, CYP3A7 researchgate.net, nih.gov
Recombinant CYP3A5Intrinsic Clearance (Vₘₐₓ/Kₘ)Comparable to CYP3A4, CYP3A7 researchgate.net, nih.gov
Recombinant CYP3A7Intrinsic Clearance (Vₘₐₓ/Kₘ)Comparable to CYP3A4, CYP3A5 researchgate.net, nih.gov

The reliance on the CYP3A subfamily, particularly CYP3A4, for fluticasone metabolism makes the formation of its 17β-carboxylic acid metabolite highly susceptible to drug-drug interactions involving CYP3A4 inhibitors. meded101.com In vitro studies have demonstrated that potent CYP3A inhibitors can dramatically reduce the rate of metabolite formation. nih.govresearchgate.net

For instance, the presence of ketoconazole, a strong CYP3A inhibitor, markedly impairs the formation of Fluticasone 17β-Carboxylic Acid by over 94% in human liver microsomes. nih.govresearchgate.net In contrast, inhibitors specific to other P450 enzymes have a negligible effect (≤10%). nih.govresearchgate.net Similarly, ritonavir, another powerful CYP3A4 inhibitor, is known to significantly increase systemic concentrations of fluticasone propionate by blocking its metabolism, which can lead to systemic side effects. oup.com

While enzyme inhibition is well-documented, the impact of enzyme induction on this specific metabolic pathway is less characterized in the provided literature. However, the general mechanism of CYP induction by various compounds is a critical area of study in drug metabolism to predict potential drug-drug interactions. nih.gov

In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

In vitro systems are indispensable for characterizing drug metabolism. nih.gov For fluticasone, studies predominantly use human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. nih.govresearchgate.netnih.gov These preparations allow for the investigation of metabolic stability and the kinetics of metabolite formation. nih.gov Additionally, recombinant enzymes, which are individual human CYP isoforms expressed in cell lines, are used to pinpoint the specific enzymes responsible for a given metabolic reaction. nih.govresearchgate.net This approach was crucial in identifying CYP3A4, CYP3A5, and CYP3A7 as the catalysts for the formation of Fluticasone 17β-Carboxylic Acid. nih.govresearchgate.net

The selection of appropriate animal species for nonclinical toxicology studies relies heavily on comparative metabolism data. bioivt.comeuropa.eu It is important to use species where the metabolic profile is as similar as possible to that in humans. bioivt.com Significant differences can exist between species in the expression, composition, and catalytic activities of drug-metabolizing enzymes like the cytochrome P450s. rug.nl

Studies of cortisol metabolism, for example, have shown that metabolic profiles in hepatic microsomes from species such as rats, mice, and hamsters are both quantitatively and qualitatively different from those in human microsomes. nih.gov While specific comparative in vitro data across multiple non-human species for fluticasone propionate metabolism are not detailed in the available literature, the established principles of interspecies differences in drug metabolism underscore the necessity of conducting such studies during drug development to ensure the relevance of toxicological data. bioivt.comrug.nl

A key finding from in vitro metabolism studies is that Fluticasone 17β-Carboxylic Acid is the principal and often sole metabolite of fluticasone propionate detected in human liver microsomes at therapeutic concentrations. nih.govresearchgate.net This inactive metabolite has a significantly lower affinity for the glucocorticoid receptor (approximately 1/2000th of the parent drug) and possesses negligible pharmacological activity. nih.gov

While other metabolites have been detected in vitro using cultured human hepatoma cells, they have not been identified in humans. nih.gov Analysis of fluticasone propionate incubations with CYP3A supersomes or human liver microsomes confirmed the formation of the 17β-carboxy metabolite, but no additional metabolites were detected. nih.gov The metabolic process is catalyzed selectively by P450 enzymes through an oxidative mechanism, as no metabolite formation occurs in the absence of the necessary cofactor NADPH, indicating that esterases are not responsible for the cleavage. nih.gov

Application of Deuterated Analogs in Mechanistic Metabolism Studies

The use of deuterated analogs, particularly isotopically labeled versions of metabolites, has become an indispensable tool in modern drug metabolism research. These analogs, in which one or more hydrogen atoms are replaced by deuterium (B1214612), offer a high degree of chemical similarity to the parent compound but are distinguishable by mass spectrometry. This key difference allows for precise tracing and quantification in complex biological matrices. In the context of fluticasone metabolism, the deuterated analog Fluticasone-d3 17β-Carboxylic Acid serves as a critical reagent for elucidating the metabolic fate of fluticasone propionate.

Tracing Metabolic Pathways Using Fluticasone-d3 17beta-Carboxylic Acid as a Metabolite Standard

Stable isotope tracing is a powerful methodology used to follow a metabolic substrate through subsequent biochemical reactions, providing unparalleled insights into the metabolic pathways within a cell or organism. springernature.com By introducing a stable isotope-labeled compound into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. immune-system-research.com This technique enables the mapping of metabolic pathways and the determination of the relative contribution of different substrates to a particular metabolite pool. immune-system-research.comnih.gov

While specific studies detailing the use of Fluticasone-d3 17β-Carboxylic Acid for the explicit purpose of tracing metabolic pathways are not extensively documented in publicly available literature, its utility as a metabolite standard is well-established in quantitative bioanalysis. nih.gov The principles of stable isotope tracing would allow for its theoretical application in elucidating the downstream metabolic fate of Fluticasone 17β-Carboxylic Acid, should any further metabolism occur.

In a hypothetical in vitro study, unlabeled Fluticasone 17β-Carboxylic Acid could be incubated with a relevant biological system, such as human liver microsomes or hepatocytes. By spiking the experimental samples with a known concentration of Fluticasone-d3 17β-Carboxylic Acid as a standard, any subsequent metabolites formed from the unlabeled parent compound could be identified and distinguished from potential artifacts. The deuterated standard would not be expected to undergo further metabolism at the same rate as the unlabeled compound, serving as a stable point of reference. This approach would aid in confirming the identity of any newly formed metabolites by comparing their mass spectra and chromatographic retention times with that of the deuterated standard.

Quantifying Metabolite Formation Rates in Complex Biological Systems

A primary and well-documented application of Fluticasone-d3 17β-Carboxylic Acid is its use as an internal standard for the accurate quantification of the formation of its non-deuterated counterpart, Fluticasone 17β-Carboxylic Acid, in biological samples. nih.gov This is particularly crucial in in vitro studies designed to determine the kinetics of metabolite formation, for instance, when investigating the enzymatic activity of cytochrome P450 isoforms like CYP3A4 in the metabolism of fluticasone propionate.

In a typical in vitro metabolism experiment, fluticasone propionate would be incubated with a biological system (e.g., human liver microsomes) for varying time points. To quantify the amount of Fluticasone 17β-Carboxylic Acid formed, a known amount of Fluticasone-d3 17β-Carboxylic Acid is added to the samples during the workup procedure. This "spiking" with a deuterated internal standard allows for the correction of variability that can be introduced during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). sciex.com

A highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of fluticasone propionate and its major metabolite, Fluticasone 17β-Carboxylic Acid, in human plasma. nih.gov In this method, the analytes and their deuterated internal standards, Fluticasone propionate-d3 and Fluticasone-d3 17β-Carboxylic Acid, were utilized. nih.gov The protonated precursor to product ion transitions were monitored on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ionization mode. nih.gov

The table below summarizes the mass-to-charge ratio (m/z) transitions used for the quantification of Fluticasone 17β-Carboxylic Acid and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Fluticasone 17β-Carboxylic Acid453.3293.2 nih.gov
Fluticasone-d3 17β-Carboxylic Acid456.3293.2 nih.gov

The use of a stable isotope-labeled internal standard like Fluticasone-d3 17β-Carboxylic Acid is the gold standard in quantitative bioanalysis. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for a highly accurate and precise quantification of the metabolite formation rate, which is essential for characterizing the metabolism of a drug candidate. The calibration curves for such assays are typically linear over a wide range of concentrations, often reaching sub-picogram per milliliter levels of sensitivity. nih.gov For instance, a validated method demonstrated a linear range of 0.5-100 pg/mL for both fluticasone propionate and Fluticasone 17β-Carboxylic Acid. nih.gov

The following table presents the performance characteristics of a validated UPLC-MS/MS method using Fluticasone-d3 17β-Carboxylic Acid as an internal standard.

ParameterFluticasone 17β-Carboxylic AcidReference
Calibration Curve Range0.5-100 pg/mL nih.gov
Correlation Coefficient (r²)≥0.9992 nih.gov
Intra-batch Accuracy95.5-103.4% nih.gov
Inter-batch Accuracy95.5-103.4% nih.gov
Intra-batch Precision0.74-5.06% nih.gov
Inter-batch Precision0.74-5.06% nih.gov
Mean Assay Recovery93.5% nih.gov

Fluticasone D3 17beta Carboxylic Acid As a Research Reference Material

Standards for Analytical Chemistry and Quality Control in Research Settings

In analytical chemistry and quality control, the reliability of a measurement is paramount. Reference materials are fundamental to achieving this reliability, serving as a benchmark to ensure the accuracy and validity of analytical methods. Fluticasone-d3 17beta-Carboxylic Acid, when supplied as a Certified Reference Material (CRM), is produced and characterized under stringent quality management systems.

Producers of high-quality reference materials often adhere to the international standard ISO 17034, "General requirements for the competence of reference material producers". aroscientific.comansi.org This accreditation provides assurance to the end-user that the material is produced with the highest level of precision and competence, covering all aspects from production and characterization to labeling and distribution. nata.com.auukas.com

As a CRM, this compound is used for several critical quality control functions in a research setting:

Method Validation: It is used to validate analytical methods, confirming that the method is accurate, precise, and suitable for its intended purpose. wikipedia.org

Instrument Calibration: Since most analytical instruments are comparative, they require a sample of known composition for accurate calibration. wikipedia.org This labeled compound serves as a calibrator in quantitative assays.

Quality Control Checks: It is used as a quality control sample to monitor the performance of an analytical method over time, ensuring consistent and reliable results.

CRMs are accompanied by a certificate of analysis that details the material's certified property value (e.g., purity or concentration), its associated uncertainty, and a statement of its metrological traceability. wikipedia.org This documentation is crucial for laboratories operating under quality systems like ISO/IEC 17025. wikipedia.org

Applications in Method Development for Related Steroidal Compounds

The development of robust and reliable analytical methods for quantifying steroidal compounds in complex biological matrices, such as plasma or urine, is a significant challenge. Stable isotope-labeled compounds like this compound are instrumental in overcoming these challenges, primarily by serving as ideal internal standards for mass spectrometry (MS) techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control. sigmaaldrich.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative MS because it co-elutes chromatographically with the unlabeled analyte and experiences similar effects from sample preparation (e.g., extraction loss) and ionization in the mass spectrometer. sigmaaldrich.comnih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, variations in the analytical process can be effectively corrected, leading to highly accurate and precise quantification. sigmaaldrich.comresearchgate.net

A specific application is demonstrated in the development of a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of fluticasone (B1203827) propionate (B1217596) (FP) and its metabolite, fluticasone propionate-17β-carboxylic acid (FP 17β-CA), in human plasma. nih.gov In this study, the researchers used the deuterated forms, FP-d3 and FP 17β-CA-d3, as the respective internal standards. nih.gov This allowed them to achieve a lower limit of quantification at the sub-picogram per milliliter level, which is essential for pharmacokinetic studies of low-dose formulations like nasal sprays. nih.govsciex.com

Ensuring Traceability and Metrological Reliability in Research Measurements

Metrological traceability is a core concept in measurement science, defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty." eurachem.org In essence, it ensures that a measurement is comparable and meaningful, linking it back to recognized national or international standards, such as the International System of Units (SI). researchgate.netchimia.ch

The use of Certified Reference Materials (CRMs) is the most direct and widely accepted way to establish metrological traceability in chemical measurements. wikipedia.orgresearchgate.net When this compound is provided as a CRM from a producer accredited to ISO 17034, it comes with a certificate that formally documents its traceability. ansi.orglgcstandards.com This certificate provides a certified value for a specific property (e.g., purity) and its uncertainty, establishing a direct link in the traceability chain. wikipedia.org

By using this CRM for calibration, a research laboratory can ensure that the results it generates are traceable to the reference value of the CRM. This is critical for:

Comparability of Results: It allows results from different laboratories, different methods, or those generated at different times to be reliably compared. eurachem.org

Reliability and Validity: It provides confidence in the accuracy of the measurement results, which is essential for regulatory submissions, clinical trials, and fundamental research. aroscientific.comresearchgate.net

Adherence to Quality Standards: It is a fundamental requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. wikipedia.org

Future Directions in Fluticasone D3 17beta Carboxylic Acid Research

Exploration of Novel Deuteration Strategies for Enhanced Isotopic Purity

The isotopic purity of Fluticasone-d3 17beta-Carboxylic Acid is paramount to its function as an internal standard. Higher isotopic purity minimizes signal overlap with the non-labeled analyte, thereby improving the accuracy of quantification. Future research is expected to focus on developing more efficient and selective deuteration methods to achieve near-perfect isotopic enrichment.

Current strategies for deuteration often involve multi-step syntheses which can be complex and may not always yield the desired level of isotopic purity. Emerging deuteration techniques offer promising alternatives. For instance, ultrasound-assisted microcontinuous processes have shown potential for the highly selective and efficient deuteration of steroid hormones. nih.gov This method, performed at room temperature, could be adapted for the synthesis of this compound, potentially leading to higher d-incorporation and a greener synthetic route. nih.gov

Another innovative approach involves the use of ionic liquids as catalysts for hydrogen/deuterium (B1214612) (H/D) exchange reactions. doi.org This strategy has been successfully applied to various pharmaceuticals, offering a mild and efficient way to introduce deuterium. doi.org Research into applying such catalytic systems to the fluticasone (B1203827) scaffold could lead to more direct and cost-effective synthetic routes with enhanced isotopic purity. The careful selection of labeling sites is also crucial to avoid deuterium loss in solution or under mass spectrometry conditions. hilarispublisher.com

Deuteration StrategyPotential Advantages for Fluticasone-d3 SynthesisKey Research Focus
Ultrasound-Assisted Microcontinuous ProcessHigh selectivity, high d-incorporation, milder reaction conditions, scalable synthesis. nih.govAdaptation of the technology to the fluticasone carboxylic acid structure.
Ionic Liquid CatalysisMild reaction conditions, high efficiency, potential for direct H/D exchange. doi.orgIdentification of suitable ionic liquid catalysts and optimization of reaction parameters.
Site-Selective CatalysisMinimizes potential for deuterium loss, ensures stability of the label. hilarispublisher.comComputational and experimental studies to identify optimal labeling positions.

Advanced Analytical Techniques for Ultrasensitive Detection and Quantification

The low systemic bioavailability of inhaled corticosteroids like fluticasone propionate (B1217596) results in very low concentrations of its metabolites in biological matrices. sciex.com Consequently, there is a continuous drive to develop more sensitive analytical methods. Future research will likely focus on pushing the limits of detection for this compound and its non-labeled counterpart.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of fluticasone and its metabolites. nih.gov However, advancements in mass spectrometry technology, such as the use of high-resolution mass spectrometry (HRMS) and novel ionization techniques, can offer further improvements in sensitivity and selectivity. For example, methods capable of reaching sub-picogram per milliliter levels have been developed for fluticasone propionate and could be adapted for its carboxylic acid metabolite. sciex.com

Furthermore, multidimensional chromatography techniques (LC-MSn) , which involve multiple stages of mass analysis, can provide enhanced structural information and reduce background interference, which is particularly useful for complex biological samples. nih.gov The application of such techniques could enable more precise quantification at even lower concentrations. Another area of exploration is the use of mass defect filtering (MDF) with high-resolution MS data to more effectively detect and characterize metabolites in complex biological matrices by removing endogenous interferences. nih.gov

Analytical TechniquePotential for this compound AnalysisFuture Research Goals
High-Resolution Mass Spectrometry (HRMS)Increased selectivity and sensitivity, accurate mass measurements for confident identification.Development of validated HRMS methods for routine bioanalysis of fluticasone metabolites.
Multidimensional Chromatography (LC-MSn)Enhanced structural elucidation and reduction of matrix effects. nih.govApplication to complex metabolic studies and identification of novel metabolites.
Mass Defect Filtering (MDF)Improved detection of metabolites in complex matrices like plasma and urine. nih.govIntegration of MDF into standard bioanalytical workflows for fluticasone research.

Integration with "Omics" Technologies for Systems-Level Metabolic Research

The use of stable isotope-labeled compounds is a cornerstone of "omics" research, particularly in metabolomics. creative-proteomics.compharmiweb.com this compound, as a stable isotope-labeled standard, has significant potential for use in systems-level metabolic research to gain a deeper understanding of fluticasone's metabolic pathways and its effects on the broader metabolome.

In metabolomics , stable isotope labeling can be used to trace the metabolic fate of fluticasone propionate, providing valuable insights into its biotransformation and the activity of metabolic pathways. creative-proteomics.com By using this compound as an internal standard, researchers can achieve accurate quantification of the unlabeled metabolite, which is crucial for metabolic flux analysis. nih.gov This allows for a detailed mapping of metabolic networks and the quantification of metabolic rates. creative-proteomics.com

Future research could involve administering fluticasone propionate and using this compound to precisely quantify the formation of its major metabolite in different patient populations or under various physiological conditions. This approach can help in identifying potential drug-drug interactions, understanding inter-individual variability in drug metabolism, and discovering new biomarkers of drug response. researchgate.net The integration of metabolomics data with other "omics" data (e.g., genomics, proteomics) can provide a more holistic, systems-level understanding of the drug's mechanism of action and its impact on the body. nih.gov

"Omics" ApplicationRole of this compoundPotential Research Outcomes
MetabolomicsAccurate quantification of the unlabeled metabolite for metabolic profiling and flux analysis. creative-proteomics.comnih.govDeeper understanding of fluticasone metabolism, identification of new metabolic pathways.
PharmacometabolomicsPrecise measurement of metabolite levels to correlate with drug efficacy and toxicity.Discovery of biomarkers to predict patient response to fluticasone therapy.
Systems BiologyIntegration of quantitative metabolite data with genomic and proteomic data.A holistic view of the systemic effects of fluticasone administration.

Development of Certified Reference Materials for Broader Research Applications

The reliability and comparability of analytical measurements across different laboratories and over time depend on the availability of high-quality reference materials. A Certified Reference Material (CRM) provides a known and validated concentration of an analyte and is produced according to stringent international standards, such as ISO 17034. aroscientific.comansi.orgiteh.ai

While this compound is available as a research-grade standard, the development of a CRM for this compound would represent a significant step forward. A CRM would provide the highest level of quality assurance, with a certified value for its purity and concentration, complete with a statement of metrological traceability and an uncertainty budget. reagecon.compjlabs.com

The availability of a this compound CRM would be invaluable for clinical laboratories, pharmaceutical companies, and regulatory agencies. It would serve as a definitive standard for method validation, quality control, and proficiency testing, ensuring the accuracy and consistency of bioanalytical data in clinical trials and routine therapeutic drug monitoring. The process for developing such a CRM would involve rigorous characterization, homogeneity and stability studies, and value assignment using primary methods of measurement. nih.govresearchgate.net

Aspect of CRM DevelopmentImportance for this compoundKey Steps in the Process
Certification according to ISO 17034 Ensures the highest level of quality, competence, and consistency in production. aroscientific.comansi.orgEstablishing a robust quality management system, undergoing accreditation.
Metrological Traceability Links the certified value to a recognized reference, ensuring comparability of results. pjlabs.comUse of primary measurement methods and calibrated instrumentation.
Uncertainty Budget Provides a quantitative measure of the confidence in the certified value. pjlabs.comRigorous evaluation of all potential sources of error in the characterization process.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fluticasone-d3 17beta-Carboxylic Acid with high isotopic purity?

  • Methodological Answer : Synthesis requires precise deuterium incorporation at the 17β-carboxylic acid position. Key steps include:

  • Isotopic Labeling : Use of deuterated precursors (e.g., deuterated propionic acid derivatives) to ensure isotopic integrity .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to separate isotopic variants and impurities like Fluticasone Dimer Impurity or 17-Keto derivatives .
  • Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing results with certified reference standards (e.g., TRC F599492) .

Q. Which analytical techniques are essential for characterizing this compound and its impurities?

  • Methodological Answer :

  • LC-MS/MS : Quantifies trace impurities (e.g., cyclic thioesters or 5-Iodo Methyl Propionate) with high sensitivity, using deuterated internal standards to correct for matrix effects .
  • NMR Spectroscopy : Assigns structural integrity by confirming deuterium placement and identifying positional isomers (e.g., distinguishing 17β from 17α configurations) .
  • HPLC-UV/FLD : Monitors batch-to-batch consistency, with method validation per ICH guidelines (specificity, linearity, LOD/LOQ) .

Advanced Research Questions

Q. How can experimental designs be optimized to mitigate deuterium isotope effects in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Isotope Effect Analysis : Conduct comparative kinetic studies (deuterated vs. non-deuterated forms) using in vitro metabolic assays (e.g., liver microsomes) to quantify CYP450-mediated metabolic shifts .
  • Study Design : Use crossover trials in animal models to control for inter-subject variability. Validate findings with stable isotope tracer techniques .
  • Data Interpretation : Apply computational modeling (e.g., QSPR) to predict isotope effects on binding affinity and clearance rates .

Q. What strategies resolve contradictions in metabolic stability data between this compound and its non-deuterated analog?

  • Methodological Answer :

  • Comparative Analytical Workflows : Use parallel LC-MS/MS runs with matched ionization conditions to eliminate instrument bias .
  • Controlled Incubation Conditions : Standardize pH, temperature, and enzyme concentrations in metabolic assays to reduce variability .
  • Meta-Analysis : Systematically review existing pharmacokinetic datasets to identify confounding factors (e.g., species-specific metabolism) using PRISMA guidelines .

Q. How should researchers integrate this compound into existing impurity profiling workflows for regulatory submissions?

  • Methodological Answer :

  • Impurity Identification : Cross-reference with pharmacopeial databases (e.g., USP) to prioritize structurally related impurities (e.g., 6-Desfluoro-6-Oxo Propionate) .
  • Validation Protocols : Follow ICH Q3B(R2) guidelines for qualification thresholds, using forced degradation studies (heat, light, oxidation) to simulate stability profiles .
  • Documentation : Include batch-specific deuterium enrichment ratios and impurity tables in regulatory dossiers, citing TRC or ECHA-certified standards .

Methodological Best Practices

Q. What are the key considerations for ensuring reproducibility in deuterated compound synthesis?

  • Methodological Answer :

  • Reagent Sourcing : Use suppliers with certified deuterium content (e.g., ≥98% D-atom excess) and batch-specific COAs .
  • Process Controls : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progress and minimize side products .
  • Data Transparency : Publish detailed synthetic protocols, including solvent ratios, catalyst loads, and reaction kinetics, in supplementary materials .

Q. How can researchers leverage existing literature to design novel studies on this compound?

  • Methodological Answer :

  • Systematic Reviews : Use tools like PRISMA to map knowledge gaps in deuterated corticosteroid research, focusing on understudied areas (e.g., dermal absorption kinetics) .
  • Critical Appraisal : Evaluate methodological rigor in prior studies using checklists (e.g., STROBE for observational data), noting limitations like small sample sizes or unvalidated assays .
  • Hypothesis Generation : Combine findings from impurity profiles and metabolic studies to propose mechanisms for deuterium-induced stability enhancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.